molecular formula C10H15ClN2O2 B2364968 6-Methyl-4-piperazin-1-ylpyran-2-one;hydrochloride CAS No. 2470435-44-8

6-Methyl-4-piperazin-1-ylpyran-2-one;hydrochloride

Cat. No.: B2364968
CAS No.: 2470435-44-8
M. Wt: 230.69
InChI Key: MXJZMHKJUFFBBC-UHFFFAOYSA-N
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Description

6-Methyl-4-piperazin-1-ylpyran-2-one;hydrochloride is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. It is known for its unique structure, which includes a piperazine ring and a pyranone moiety, making it a versatile compound in various chemical reactions and applications .

Scientific Research Applications

6-Methyl-4-piperazin-1-ylpyran-2-one;hydrochloride has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4-piperazin-1-ylpyran-2-one;hydrochloride typically involves the reaction of 6-methyl-4-pyrone with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is typically produced in powder form and is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-piperazin-1-ylpyran-2-one;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of 6-Methyl-4-piperazin-1-ylpyran-2-one;hydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-4-piperazin-1-ylpyran-2-one: The base compound without the hydrochloride salt.

    4-Piperazin-1-ylpyran-2-one: A similar compound lacking the methyl group.

    6-Methyl-4-piperazin-1-ylpyran-2-one;hydrobromide: A similar compound with a different halide salt.

Uniqueness

6-Methyl-4-piperazin-1-ylpyran-2-one;hydrochloride is unique due to its specific combination of a piperazine ring and a pyranone moiety, along with the hydrochloride salt. This structure imparts distinct chemical and biological properties, making it valuable in various applications .

Properties

IUPAC Name

6-methyl-4-piperazin-1-ylpyran-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2.ClH/c1-8-6-9(7-10(13)14-8)12-4-2-11-3-5-12;/h6-7,11H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXJZMHKJUFFBBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)N2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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